REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[NH:8][C:7]([CH3:10])([CH3:9])[CH2:6][C:4](=O)[CH2:3]1.[C:12]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])#[N:13].C([O-])(=O)C.[NH4+].C(=O)([O-])[O-].[K+].[K+]>C1C=CC=CC=1>[CH3:1][C:2]1([CH3:11])[CH2:3][C:4](=[C:14]([C:12]#[N:13])[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:6][C:7]([CH3:10])([CH3:9])[NH:8]1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(=O)CC(N1)(C)C)C
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
under reflux for 1.5 hours under a water separator
|
Duration
|
1.5 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over sodium sulphate
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(CC(C1)=C(C(=O)OCC)C#N)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |